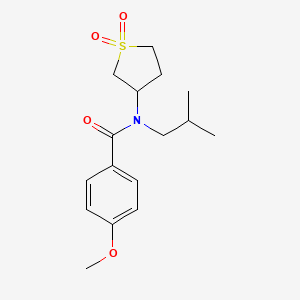

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide is a synthetic benzamide derivative characterized by a tetrahydrothiophene sulfone core (1,1-dioxidotetrahydrothiophen-3-yl), an isobutyl group, and a 4-methoxybenzamide moiety. This compound is part of a broader class of sulfone-containing benzamides studied for their pharmacological properties, though specific therapeutic indications remain under investigation .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-12(2)10-17(14-8-9-22(19,20)11-14)16(18)13-4-6-15(21-3)7-5-13/h4-7,12,14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGSJWXCDWIZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors, such as 1,4-diketones or β-keto esters, in the presence of thiourea or thioamide derivatives. Subsequent oxidation of the resulting tetrahydrothiophene ring introduces the dioxo functionality at the 1,1-position.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions often employ continuous flow reactors or batch processes with precise control over temperature, pressure, and reagent concentrations. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.

Reduction: Reduction reactions can be used to convert the dioxo functionality to a different oxidation state.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and chromium-based oxidants.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the extent and conditions of oxidation.

Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.

Substitution Products: A wide range of substituted benzamide derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes and signaling pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it could be developed into therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups and stability.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The compound shares structural homology with several analogs, differing primarily in substituent groups on the benzamide ring and the N-alkyl/aryl chains. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

*Estimated based on molecular formula C₁₆H₂₁NO₄S.

Substituent-Driven Property Differences

- 4-Methoxy (Target) vs. 4-Isobutoxy (): The methoxy group offers electron donation and compact hydrophilicity, whereas the isobutoxy chain in increases lipophilicity and may enhance membrane permeability but reduce aqueous solubility.

- 4-Hexyloxy () : The hexyloxy chain in significantly elevates lipophilicity (logP ~5.5 estimated), favoring tissue penetration but necessitating formulation strategies to address solubility limitations .

- Thiophene vs.

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural trends suggest:

- Target Compound : The methoxy group balances electronic effects and solubility, while the isobutyl group provides moderate lipophilicity, ideal for oral bioavailability.

- Compound : The dimethylamino group may enhance CNS penetration due to increased basicity, but the isobutoxy chain could prolong metabolic clearance.

- Compound : The hexyloxy and isopropylbenzyl groups may improve tissue retention but increase CYP450-mediated metabolism risks.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a tetrahydrothiophene moiety, an isobutyl group, and a methoxybenzamide group. Its molecular formula is C₁₅H₁₉N₃O₂S, with a molecular weight of approximately 313.4 g/mol. The structural uniqueness contributes to its potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₂S |

| Molecular Weight | 313.4 g/mol |

| Functional Groups | Tetrahydrothiophene, Isobutyl, Methoxybenzamide |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity by inhibiting tumor cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may interfere with critical cellular pathways involved in cancer progression.

- Cell Proliferation Inhibition : In vitro studies have shown that the compound can reduce the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Mechanism of Action : The exact mechanism involves modulation of specific signaling pathways related to cell survival and apoptosis. It is hypothesized that the compound may act as an inhibitor of key enzymes or receptors involved in these pathways.

Enzyme Interaction

The compound's ability to interact with specific enzymes has been a focal point of research. Preliminary studies suggest that it may bind to enzymes involved in metabolic processes or signal transduction pathways, potentially altering their activity and leading to therapeutic effects.

Case Studies and Research Findings

Multiple studies have explored the biological activity of this compound:

- Study 1 : A study published in Medicinal Chemistry investigated the compound's effects on tumor cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer properties .

- Study 2 : Another study focused on the binding affinity of the compound to specific receptors involved in cancer signaling pathways. It was found to exhibit high affinity towards these targets, suggesting potential for development as a targeted therapy .

- Study 3 : A comparative analysis with similar compounds highlighted that this compound had superior biological activity due to its unique structural features which enhance lipophilicity and receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.